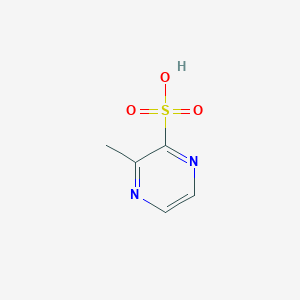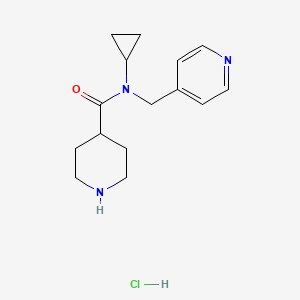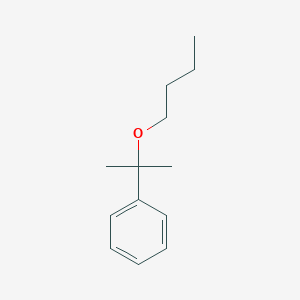
4,4'-Ditetradecyl-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Ditetradecyl-2,2’-bithiophene: is an organic compound with the molecular formula C36H62S2 . It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. The presence of long tetradecyl chains makes this compound particularly interesting for applications in organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditetradecyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene is reacted with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods: Industrial production of 4,4’-Ditetradecyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 4,4’-Ditetradecyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of 4,4’-Ditetradecyl-2,2’-bithiophene.
科学的研究の応用
4,4’-Ditetradecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in bioelectronics and biosensors.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for flexible electronics, displays, and sensors.
作用機序
The mechanism of action of 4,4’-Ditetradecyl-2,2’-bithiophene primarily involves its ability to form π-conjugated systems. The long tetradecyl chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets through π-π stacking and van der Waals interactions, which are crucial for its performance in electronic devices.
類似化合物との比較
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with shorter hexyl chains.
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene: A brominated derivative used for further functionalization.
Uniqueness: 4,4’-Ditetradecyl-2,2’-bithiophene stands out due to its long tetradecyl chains, which provide better solubility and film-forming properties compared to shorter alkyl chain derivatives. This makes it particularly advantageous for applications in organic electronics where solution processing is essential.
特性
分子式 |
C36H62S2 |
|---|---|
分子量 |
559.0 g/mol |
IUPAC名 |
4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChIキー |
DEGTUAHTCKLZRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)

![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)

![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)




